3-fluoro-N-(2-((6-(pyridin-3-ylamino)pyridazin-3-yl)amino)ethyl)benzamide
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Overview
Description
3-fluoro-N-(2-((6-(pyridin-3-ylamino)pyridazin-3-yl)amino)ethyl)benzamide is a complex organic compound that features a fluorine atom, a benzamide group, and a pyridazinyl-pyridinyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-(2-((6-(pyridin-3-ylamino)pyridazin-3-yl)amino)ethyl)benzamide typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Pyridazinyl-Pyridinyl Moiety: This step involves the reaction of pyridine derivatives with hydrazine to form the pyridazinyl ring.
Introduction of the Fluorine Atom: Fluorination can be achieved using reagents such as N-fluoro-2,4,6-trimethylpyridinium tetrafluoroborate.
Coupling with Benzamide: The final step involves coupling the fluorinated pyridazinyl-pyridinyl intermediate with benzamide under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-fluoro-N-(2-((6-(pyridin-3-ylamino)pyridazin-3-yl)amino)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
3-fluoro-N-(2-((6-(pyridin-3-ylamino)pyridazin-3-yl)amino)ethyl)benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with biological targets.
Biological Research: Used in studies involving enzyme inhibition and receptor binding.
Materials Science: Investigated for its properties in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-fluoro-N-(2-((6-(pyridin-3-ylamino)pyridazin-3-yl)amino)ethyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
3-fluoropyridine: Shares the fluorine and pyridine moieties but lacks the benzamide group.
N-(2-(pyridin-3-ylamino)ethyl)benzamide: Similar structure but without the fluorine atom.
Uniqueness
3-fluoro-N-(2-((6-(pyridin-3-ylamino)pyridazin-3-yl)amino)ethyl)benzamide is unique due to the combination of its fluorine atom, benzamide group, and pyridazinyl-pyridinyl moiety. This unique structure imparts specific chemical and biological properties that are not found in similar compounds.
Properties
IUPAC Name |
3-fluoro-N-[2-[[6-(pyridin-3-ylamino)pyridazin-3-yl]amino]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN6O/c19-14-4-1-3-13(11-14)18(26)22-10-9-21-16-6-7-17(25-24-16)23-15-5-2-8-20-12-15/h1-8,11-12H,9-10H2,(H,21,24)(H,22,26)(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRSCEMCKWFUXAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)NCCNC2=NN=C(C=C2)NC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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